molecular formula C14H12N2O4 B5114392 methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate

methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate

Cat. No.: B5114392
M. Wt: 272.26 g/mol
InChI Key: QGTCPZHFCQVWKS-UKTHLTGXSA-N
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Description

Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate is an organic compound that features a naphthalene ring, an amino group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate typically involves the reaction of naphthalen-1-ylamine with methyl 2-nitroacrylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthalen-1-ylamine derivatives.

    Reduction: Formation of methyl (E)-3-(naphthalen-1-ylamino)-2-aminoprop-2-enoate.

    Substitution: Formation of various substituted naphthalen-1-ylamino derivatives.

Scientific Research Applications

Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)thiophene: A compound with a similar naphthalene ring structure but with a thiophene group instead of an amino and nitro group.

    4-(Naphthalen-1-ylimino)methyl-phenol: Another compound with a naphthalene ring, but with different functional groups.

Uniqueness

Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate is unique due to the presence of both an amino and a nitro group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity compared to other naphthalene derivatives.

Properties

IUPAC Name

methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-14(17)13(16(18)19)9-15-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,15H,1H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTCPZHFCQVWKS-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC2=CC=CC=C21)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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